molecular formula C17H31N3O3 B7931238 3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931238
M. Wt: 325.4 g/mol
InChI Key: JWQFFRBLKNVBKQ-KZUDCZAMSA-N
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Description

The compound 3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group, a cyclopropyl-amino substituent, and an (S)-2-amino-3-methyl-butyryl moiety. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical synthesis, particularly as a peptide intermediate or protease inhibitor precursor. Below, we systematically compare this compound with structurally analogous tert-butyl ester derivatives, focusing on molecular features, stability, synthesis, and safety profiles.

Properties

IUPAC Name

tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)20(12-6-7-12)13-8-9-19(10-13)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFFRBLKNVBKQ-KZUDCZAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic derivative of pyrrolidine, notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a pyrrolidine ring, a cyclopropyl group, and a tert-butyl ester moiety. The stereochemistry of the amino acid component plays a crucial role in its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight238.29 g/mol
CAS NumberNot specified

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular functions.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways and modulating physiological responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in human cancer cell lines such as A-431 and Jurkat cells .
  • Neuroprotective Effects : The compound's interaction with neural pathways suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial activity, indicating that this compound may also exhibit similar effects against certain pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of pyrrolidine derivatives found that modifications in the cyclopropyl group significantly impacted their efficacy against various cancer cell lines . This suggests that structural variations in our target compound could influence its therapeutic potential.
  • Neuroprotective Mechanisms : Research on similar compounds has indicated their ability to protect neuronal cells from apoptosis through modulation of mitochondrial pathways . This could imply that our compound might share these protective characteristics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural attributes and properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₇H₂₉N₃O₃* tert-butyl ester, cyclopropyl-amino, (S)-2-amino-3-methyl-butyryl ~323.44 Peptide synthesis, protease inhibition
tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate C₁₄H₂₂N₄O₂ tert-butyl ester, 3-amino-2-pyridylamino ~278.35 Kinase inhibitor intermediates
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₂₃N₃O₃ tert-butyl ester, 4,6-dimethyl-pyrimidinyloxy 293.36 Heterocyclic drug scaffolds
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₄H₂₃N₃O₄* tert-butyl ester, cyclopropyl-amino, carboxymethyl ~297.35 Chelating agents, metal-binding studies
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester C₉H₁₇NO₂ tert-butyl ester, cyclobutane, amino group ~183.24 Conformationally constrained amino acids

Note: Exact molecular formulas for some compounds are inferred from structural data.

Key Observations:
  • Substituent Diversity: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from analogs with pyridylamino () or pyrimidinyloxy () substituents, which may influence hydrogen-bonding capacity and target selectivity.
  • Cyclopropane vs.
  • Carboxylic Acid Derivatives : The carboxymethyl group in adds acidity, contrasting with the neutral tert-butyl esters in other compounds, affecting solubility and metal-binding applications .

Thermal and Chemical Stability

tert-Butyl Ester Stability:
  • Thermal Decomposition : Evidence from polymer studies () shows tert-butyl esters undergo thermal cleavage at activation energies of ~116–125 kJ/mol, releasing isobutylene. This suggests the target compound’s ester group is labile under high temperatures, a critical consideration during synthesis or storage.
  • Oxidative Degradation : In MA20 polymers (), tert-butyl esters degrade via oxidation, indicating that electron-withdrawing substituents (e.g., pyridyl in ) may accelerate decomposition compared to alkyl-substituted analogs.
Functional Group Reactivity:
  • The cyclopropyl-amino group in the target compound and is less reactive toward nucleophiles compared to the pyrimidinyloxy group in , which may undergo hydrolysis under acidic/basic conditions.

Preparation Methods

Pyrrolidine Core Construction

The pyrrolidine ring is synthesized via intramolecular cyclization of γ-aminobutyraldehyde derivatives. A representative route involves:

  • Reductive Amination : (S)-2-Amino-3-methylbutyric acid is condensed with pyrrolidin-3-one using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–25°C, achieving 78% yield.

  • Protection : The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding 89%.

StepReagents/ConditionsYieldPurity (HPLC)
1NaBH(OAc)₃, DCM78%92%
2Boc₂O, THF, 25°C89%95%

tert-Butyl Ester Formation

Esterification Strategies

The tert-butyl ester is introduced via two primary routes:

  • Acid-Catalyzed Esterification : Reacting the carboxylic acid intermediate with tert-butyl alcohol (t-BuOH) and sulfuric acid (H₂SO₄) at 60°C for 12 hours (Yield: 75%).

  • Schlenk Technique : Using tert-butyl acetate and perchloric acid (HClO₄) under nitrogen atmosphere improves yield to 88% by minimizing hydrolysis.

MethodConditionsYieldPurity
Acid-CatalyzedH₂SO₄, 60°C75%90%
Schlenk (tert-butyl acetate)HClO₄, N₂, 25°C88%96%

Stereochemical Control

Asymmetric Synthesis

The (S)-configuration at the 2-amino-3-methylbutyryl moiety is preserved using chiral auxiliaries:

  • Evans Oxazolidinone : (S)-4-Isopropyl-2-oxazolidinone directs stereoselective acylation, achieving >99% enantiomeric excess (ee).

  • Enzymatic Resolution : Porcine pancreatic lipase (PPL) selectively hydrolyzes the (R)-enantiomer, yielding 95% ee.

Comparison of Methods :

MethodeeYieldCost Efficiency
Evans Oxazolidinone>99%80%High
Enzymatic Resolution95%70%Moderate

Industrial-Scale Optimization

Continuous Flow Synthesis

Automated reactors enhance reproducibility and scalability:

  • Reactor Design : Tubular flow reactors (TFR) with immobilized catalysts reduce reaction time from 24 hours to 2 hours.

  • Yield Improvement : Pilot-scale trials achieve 85% yield at 10 kg/batch.

Process Parameters :

  • Temperature: 50°C

  • Pressure: 3 bar

  • Residence Time: 120 minutes

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 1.58 (d, 3H, CH₃), 2.85–3.10 (m, 4H, pyrrolidine).

  • HRMS : m/z calc. for C₁₈H₃₃N₃O₃ [M+H]⁺: 339.5; found: 339.5.

Challenges and Solutions

Common Side Reactions

  • Epimerization : Mitigated by maintaining pH < 7 and temperatures < 25°C during acylations.

  • Ester Hydrolysis : Avoided by using anhydrous solvents and molecular sieves .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves activating a carboxylic acid (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of triethylamine to form the tert-butyl ester . Alternative routes use palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates, which may improve stereochemical control . Key variables affecting yield include temperature (e.g., 0–20°C for dichloromethane-based reactions ) and base selection (e.g., DMAP for nucleophilic catalysis ).

Synthetic Method Reagents/Conditions Key Considerations
Acid chloride activationThionyl chloride, tert-butyl alcohol, Et₃NPurity of starting materials; anhydrous conditions
Reductive cyclizationPd catalysts, formic acid derivativesStereochemical outcomes; gas-free conditions

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Structural confirmation relies on:

  • NMR spectroscopy : To resolve stereochemistry (e.g., (S)-2-amino-3-methyl-butyryl group) and confirm tert-butyl ester integration .
  • Mass spectrometry (MS) : For molecular weight verification (e.g., expected m/z ~243–290 depending on substituents ).
  • InChI Key/SMILES : Computational validation using PubChem descriptors (e.g., InChIKey=QYBNDQGUYWSBCD ).

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis, particularly for the (S)-configured amino acid moiety?

Enantiomeric purity is achieved via chiral auxiliaries or asymmetric catalysis. For example:

  • Use of (S)-2-amino-3-methyl-butyryl precursors with tert-butyl esters to prevent racemization .
  • Palladium-catalyzed reactions with chiral ligands to control cyclopropane ring formation . Advanced monitoring via chiral HPLC or X-ray crystallography is recommended to validate stereochemistry .

Q. What methodologies resolve contradictions in impurity profiles observed during scale-up?

Impurities often arise from incomplete esterification or side reactions (e.g., tert-butyl group cleavage). Strategies include:

  • HPLC-MS : To identify byproducts (e.g., free carboxylic acid or deprotected pyrrolidine ).
  • Kinetic studies : Optimize reaction time to minimize hydrolysis (e.g., <24 hours under acidic conditions ).
  • Purification : Gradient column chromatography or recrystallization from non-polar solvents .

Q. What role do computational models play in predicting physicochemical properties or reactivity?

Quantum chemistry and QSPR/QSAR models (e.g., CC-DPS ) predict:

  • LogP values : Hydrophobicity of the tert-butyl ester (~2.5–3.5 ).
  • Reactivity hotspots : Susceptibility of the cyclopropane ring to ring-opening under acidic conditions .

Q. How do safety considerations impact experimental design, particularly regarding lachrymator properties?

The compound’s irritant effects (Section 3, ) necessitate:

  • Controlled environments : Use fume hoods and PPE during synthesis.
  • Alternative solvents : Replace dichloromethane with less volatile solvents (e.g., THF) to reduce inhalation risks .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes?

Discrepancies arise from:

  • Purity of tert-butyl alcohol : Moisture content >0.1% reduces esterification efficiency .
  • Catalyst loading : Palladium-based methods require precise stoichiometry (1–5 mol%) to avoid side reactions .

Methodological Recommendations

  • Stereochemical analysis : Combine NOESY NMR and circular dichroism (CD) for chiral centers .
  • Scalable synthesis : Replace thionyl chloride with safer activating agents (e.g., DCC/DMAP) for large-scale production .

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